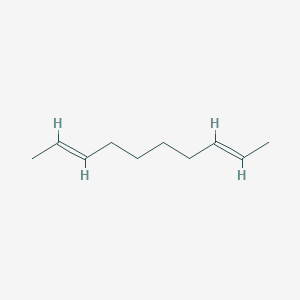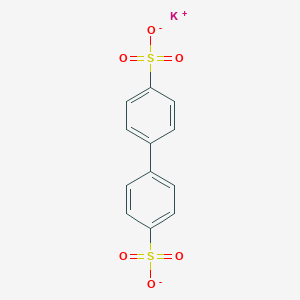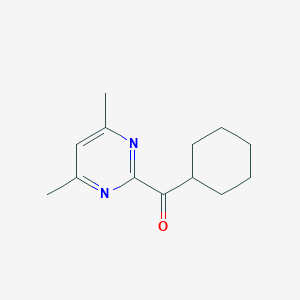
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline, also known as Acridone, is a heterocyclic organic compound that belongs to the family of quinolines. Acridone has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline is not fully understood. However, studies have shown that this compound and its derivatives exhibit their biological activities through various mechanisms such as inhibition of DNA topoisomerase, inhibition of protein kinase, and inhibition of tubulin polymerization.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound derivatives exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. This compound derivatives have also been shown to exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. In addition, this compound derivatives have been shown to exhibit antiviral activity by inhibiting viral replication. In vivo studies have shown that this compound derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives have several advantages for lab experiments. They are easy to synthesize and purify and exhibit a wide range of biological activities. However, this compound and its derivatives also have some limitations for lab experiments. They exhibit low solubility in water, which can limit their use in biological assays. In addition, this compound and its derivatives can exhibit cytotoxicity, which can limit their use in cell-based assays.
Orientations Futures
There are several future directions for 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline research. One direction is the development of this compound derivatives as potential anticancer agents. Another direction is the development of this compound derivatives as fluorescent probes for the detection of metal ions and other analytes. In addition, the development of this compound derivatives with improved solubility and reduced cytotoxicity is also an important future direction.
Méthodes De Synthèse
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline can be synthesized by various methods such as the Skraup reaction, Pechmann reaction, and Friedlander synthesis. The Skraup reaction is the most commonly used method for the synthesis of this compound. It involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid to form this compound. The Pechmann reaction involves the condensation of phenol with a β-ketoester in the presence of a Lewis acid catalyst to form a coumarin intermediate, which upon heating with sulfuric acid, undergoes cyclization to form this compound. The Friedlander synthesis involves the reaction of aniline with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form a dihydroquinoline intermediate, which upon oxidation with nitric acid, undergoes dehydrogenation to form this compound.
Applications De Recherche Scientifique
1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit a wide range of biological activities such as antitumor, antibacterial, antiviral, and anti-inflammatory activities. This compound derivatives have also been developed as potential anticancer agents. In material science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and other analytes.
Propriétés
| 18061-48-8 | |
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
[(E)-(1-acetyloxyquinolin-4-ylidene)amino] acetate |
InChI |
InChI=1S/C13H12N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8H,1-2H3/b14-12+ |
Clé InChI |
HGGQOJCRQGAQBU-WYMLVPIESA-N |
SMILES isomérique |
CC(=O)O/N=C/1\C=CN(C2=CC=CC=C12)OC(=O)C |
SMILES |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C |
SMILES canonique |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C |
Synonymes |
1-AAIDQ 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)










![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)


